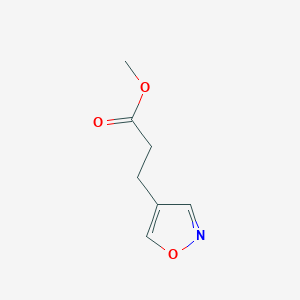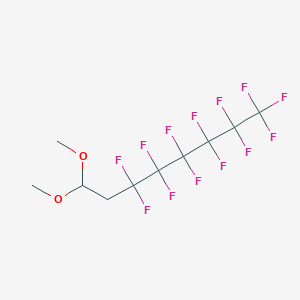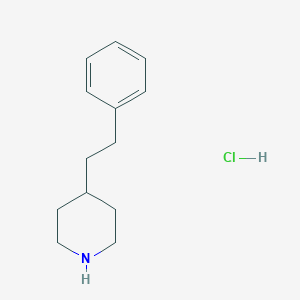
Fmoc-cys(tbuthio)-opfp
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine: is a compound commonly used in peptide synthesis. It is a derivative of cysteine, an amino acid, and is protected by a fluorenylmethoxycarbonyl group at the amino terminus and a tert-butylthio group at the thiol side chain. This compound is particularly useful in solid-phase peptide synthesis due to its stability and ease of removal under specific conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine typically involves the protection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group is introduced to the amino group using fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate. The tert-butylthio group is introduced to the thiol group using tert-butylthiol and a coupling reagent like dicyclohexylcarbodiimide .
Industrial Production Methods: Industrial production of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow microfluidics can be employed to enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine undergoes several types of chemical reactions, including:
Deprotection Reactions: The fluorenylmethoxycarbonyl group can be removed using piperidine, while the tert-butylthio group can be removed using thiols or tributylphosphine.
Substitution Reactions: The thiol group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Deprotection: Piperidine for fluorenylmethoxycarbonyl group removal; thiols or tributylphosphine for tert-butylthio group removal.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed:
Deprotection: L-cysteine derivatives with free amino and thiol groups.
Substitution: Various cysteine derivatives depending on the electrophile used.
Scientific Research Applications
N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: It is used as a building block for the synthesis of cysteine-containing peptides.
Drug Delivery: It is employed in the fabrication of nanostructures for pH-responsive drug delivery systems.
Protein Engineering: It is used in the synthesis of proteins and peptides with specific modifications.
Mechanism of Action
The mechanism of action of N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine involves the protection and deprotection of the amino and thiol groups of cysteine. The fluorenylmethoxycarbonyl group protects the amino group during peptide synthesis and is removed by piperidine. The tert-butylthio group protects the thiol group and is removed by thiols or tributylphosphine . These protecting groups prevent unwanted reactions during synthesis and allow for the selective modification of cysteine residues .
Comparison with Similar Compounds
N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine is unique due to its specific protecting groups. Similar compounds include:
N-α-Fluorenylmethoxycarbonyl-S-triphenylmethyl-L-cysteine: Uses a triphenylmethyl group for thiol protection.
N-α-Fluorenylmethoxycarbonyl-S-acetamidomethyl-L-cysteine: Uses an acetamidomethyl group for thiol protection.
N-α-Fluorenylmethoxycarbonyl-S-methoxytrityl-L-cysteine: Uses a methoxytrityl group for thiol protection.
These compounds differ in the stability and removal conditions of their protecting groups, making N-α-Fluorenylmethoxycarbonyl-S-tert-butylthio-L-cysteine particularly suitable for specific applications in peptide synthesis .
Properties
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-3-(tert-butyldisulfanyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24F5NO4S2/c1-28(2,3)40-39-13-19(26(35)38-25-23(32)21(30)20(29)22(31)24(25)33)34-27(36)37-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,34,36)/t19-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGTHPAIPBZPYJH-IBGZPJMESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)SSCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)SSC[C@@H](C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24F5NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
597.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(E)-1-(4-Hydroxyphenyl)-1-[4-(trimethylacetoxy)phenyl]-2-phenylbut-1-ene](/img/structure/B136485.png)



![(1R,3S,5Z)-5-[(2E)-2-[(1S,3aS,7aR)-1-(4-hydroxy-4-methylpentyl)-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B136503.png)
![6-(Propan-2-yl)-6-azabicyclo[3.1.0]hexane](/img/structure/B136504.png)
